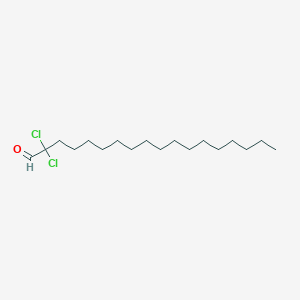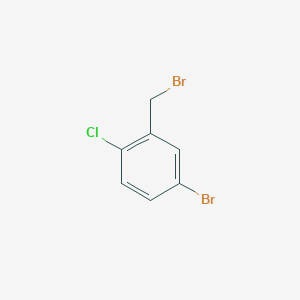
2-Fluoro-4-(trifluorometil)bencil alcohol
Descripción general
Descripción
“2-Fluoro-4-(trifluoromethyl)benzyl alcohol” is an organic compound with the molecular formula C8H6F4O . It is used as a pharmaceutical intermediate and has been used to investigate the aromatic aldehydes as a substrate for yeast alcohol dehydrogenase 1 .
Synthesis Analysis
While specific synthesis methods for “2-Fluoro-4-(trifluoromethyl)benzyl alcohol” were not found in the search results, a related compound, “2-Fluoro-4-(trifluoromethyl)benzonitrile”, may be used in chemical synthesis .Molecular Structure Analysis
The molecular weight of “2-Fluoro-4-(trifluoromethyl)benzyl alcohol” is 176.14 . The InChI code for this compound is 1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 .Chemical Reactions Analysis
“2-Fluoro-4-(trifluoromethyl)benzyl alcohol” is used as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .Physical and Chemical Properties Analysis
The compound is a colorless to light yellow liquid . It has a density of 1.3±0.1 g/cm3 . The boiling point is 213.7±0.0 °C at 760 mmHg . The compound has a flash point of 100.6±0.0 °C . The molar refractivity is 37.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Desarrollo de Fármacos Farmacéuticos
2-Fluoro-4-(trifluorometil)bencil alcohol: es un compuesto que se ha identificado como un valioso intermedio en la síntesis de diversos fármacos farmacéuticos . El grupo trifluorometilo (-CF3) es un farmacóforo común en muchos fármacos aprobados por la FDA debido a su capacidad para mejorar la actividad biológica y la estabilidad metabólica de las moléculas en las que se incorpora .
Síntesis Orgánica
Este compuesto sirve como un intermedio versátil en la síntesis orgánica, particularmente en la construcción de compuestos aromáticos fluorados. Su estructura única permite la introducción de átomos de flúor en otras moléculas, lo que puede alterar significativamente sus propiedades químicas .
Ciencia de Materiales
En la ciencia de materiales, This compound se puede utilizar para modificar las propiedades superficiales de los materiales. Los átomos de flúor pueden conferir hidrofobicidad, lo que es beneficioso para crear recubrimientos y superficies resistentes al agua .
Catálisis
Las características estructurales del compuesto lo convierten en un candidato para su uso en catálisis, particularmente en reacciones donde se desea la introducción de flúor. Puede actuar como una fuente de flúor en varios procesos catalíticos .
Espectroscopia de RMN
This compound: se puede utilizar para predecir espectros de RMN, ayudando en la elucidación estructural de compuestos orgánicos. La presencia de átomos de flúor lo hace particularmente útil en la espectroscopia de RMN de 19F .
Estudios Cinéticos
Se emplea en estudios cinéticos de ciertos profármacos, donde su reactividad puede proporcionar información sobre los mecanismos de activación y metabolismo de los fármacos .
Investigación Agroquímica
El contenido de flúor del compuesto lo convierte en un valioso bloque de construcción en la síntesis de agroquímicos. Los compuestos fluorados a menudo exhiben una actividad y selectividad mejoradas como pesticidas y herbicidas .
Aplicaciones Electrónicas
En el campo de la electrónica, los compuestos fluorados como This compound se utilizan para modificar las propiedades electrónicas de los materiales, como aumentar su constante dieléctrica o estabilidad bajo estrés térmico .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that benzylic alcohols, in general, can interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol involves its interaction with its targets. The compound can undergo nucleophilic substitution reactions at the benzylic position . The reaction can be either SN1 or SN2, depending on the nature of the substrate . The presence of the fluorine and trifluoromethyl groups on the benzene ring may influence the reactivity of the compound.
Biochemical Pathways
Benzylic alcohols can participate in various biochemical reactions, including oxidation and free radical bromination .
Pharmacokinetics
The compound’s molecular weight (19413 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Safety data sheets indicate that the compound can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. For instance, the compound is combustible and can release irritating gases and vapors when thermally decomposed . Contact with water can liberate toxic gas .
Propiedades
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCYBFIAGBIYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372142 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197239-49-9 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 197239-49-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















